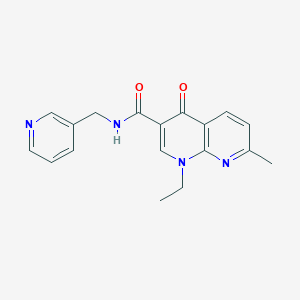![molecular formula C14H13NO4 B5775354 2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B5775354.png)
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid is an organic compound that features a furan ring, an aromatic amine, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation reaction: The furan ring is then reacted with an amine derivative to form the amide bond. This step often requires the use of coupling reagents such as EDCI or DCC.
Introduction of the carboxylic acid group: This can be done through a variety of methods, including oxidation of an aldehyde precursor or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid can undergo several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid.
Reduction: Products may include 2-[4-[(2-methylfuran-3-yl)methylamino]phenyl]acetic acid.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[4-[(2-methylphenyl)carbamoyl]amino]phenyl]acetic acid
- 2-[(4-methyl-2-phenyl)carbamoyl]phenylacetic acid
Uniqueness
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic systems
Eigenschaften
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Methoxyphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B5775339.png)



![N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B5775375.png)

